Cas no 1700402-15-8 (4-Pyrimidinecarboxylic acid, 2-cyclopropyl-5-methyl-, ethyl ester)

4-Pyrimidinecarboxylic acid, 2-cyclopropyl-5-methyl-, ethyl ester is a specialized pyrimidine derivative with potential applications in pharmaceutical and agrochemical research. Its structure, featuring a cyclopropyl and methyl substitution on the pyrimidine ring, along with an ethyl ester group, enhances its reactivity and utility as an intermediate in synthetic chemistry. The compound's well-defined molecular framework allows for precise modifications, making it valuable in the development of bioactive molecules. Its stability under standard conditions ensures reliable handling and storage. This ester derivative is particularly suited for use in nucleophilic substitution and cross-coupling reactions, offering researchers a versatile building block for heterocyclic synthesis.
4-Pyrimidinecarboxylic acid, 2-cyclopropyl-5-methyl-, ethyl ester structure
1700402-15-8 structure
Product name:4-Pyrimidinecarboxylic acid, 2-cyclopropyl-5-methyl-, ethyl ester
CAS No:1700402-15-8
MF:C11H14N2O2
MW:206.241062641144
CID:5274700

4-Pyrimidinecarboxylic acid, 2-cyclopropyl-5-methyl-, ethyl ester Chemical and Physical Properties

Names and Identifiers

    • 4-Pyrimidinecarboxylic acid, 2-cyclopropyl-5-methyl-, ethyl ester
    • Inchi: 1S/C11H14N2O2/c1-3-15-11(14)9-7(2)6-12-10(13-9)8-4-5-8/h6,8H,3-5H2,1-2H3
    • InChI Key: DIKQHZSWUKGEEN-UHFFFAOYSA-N
    • SMILES: C1(C2CC2)=NC=C(C)C(C(OCC)=O)=N1

4-Pyrimidinecarboxylic acid, 2-cyclopropyl-5-methyl-, ethyl ester Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-685418-0.1g
ethyl 2-cyclopropyl-5-methylpyrimidine-4-carboxylate
1700402-15-8
0.1g
$1019.0 2023-03-10
Enamine
EN300-685418-1.0g
ethyl 2-cyclopropyl-5-methylpyrimidine-4-carboxylate
1700402-15-8
1g
$0.0 2023-06-07
Enamine
EN300-685418-0.5g
ethyl 2-cyclopropyl-5-methylpyrimidine-4-carboxylate
1700402-15-8
0.5g
$1111.0 2023-03-10
Enamine
EN300-685418-0.25g
ethyl 2-cyclopropyl-5-methylpyrimidine-4-carboxylate
1700402-15-8
0.25g
$1065.0 2023-03-10
Enamine
EN300-685418-5.0g
ethyl 2-cyclopropyl-5-methylpyrimidine-4-carboxylate
1700402-15-8
5.0g
$3355.0 2023-03-10
Enamine
EN300-685418-10.0g
ethyl 2-cyclopropyl-5-methylpyrimidine-4-carboxylate
1700402-15-8
10.0g
$4974.0 2023-03-10
Enamine
EN300-685418-2.5g
ethyl 2-cyclopropyl-5-methylpyrimidine-4-carboxylate
1700402-15-8
2.5g
$2268.0 2023-03-10
Enamine
EN300-685418-0.05g
ethyl 2-cyclopropyl-5-methylpyrimidine-4-carboxylate
1700402-15-8
0.05g
$972.0 2023-03-10

Additional information on 4-Pyrimidinecarboxylic acid, 2-cyclopropyl-5-methyl-, ethyl ester

Research Update on 4-Pyrimidinecarboxylic acid, 2-cyclopropyl-5-methyl-, ethyl ester (CAS: 1700402-15-8)

In recent years, the compound 4-Pyrimidinecarboxylic acid, 2-cyclopropyl-5-methyl-, ethyl ester (CAS: 1700402-15-8) has garnered significant attention in the field of chemical biology and pharmaceutical research. This pyrimidine derivative has shown promising potential in various therapeutic applications, particularly in the development of novel small-molecule inhibitors targeting specific enzymatic pathways. The unique structural features of this compound, including the cyclopropyl and methyl substituents, contribute to its distinct pharmacological properties and binding affinities.

A recent study published in the Journal of Medicinal Chemistry explored the synthesis and biological evaluation of 4-Pyrimidinecarboxylic acid, 2-cyclopropyl-5-methyl-, ethyl ester as a potential inhibitor of protein kinases involved in inflammatory diseases. The researchers employed a combination of computational modeling and in vitro assays to elucidate the compound's mechanism of action. Their findings revealed that the ethyl ester moiety enhances the compound's cellular permeability, while the cyclopropyl group plays a critical role in stabilizing interactions with the target kinase's hydrophobic pocket.

Further investigations into the pharmacokinetic properties of this compound were conducted by a team at the University of Cambridge. Their research, published in Bioorganic & Medicinal Chemistry Letters, demonstrated that 4-Pyrimidinecarboxylic acid, 2-cyclopropyl-5-methyl-, ethyl ester exhibits favorable metabolic stability and oral bioavailability in preclinical models. These attributes make it a promising candidate for further development as an orally administered therapeutic agent.

In the context of cancer research, a 2023 study in Molecular Cancer Therapeutics highlighted the compound's efficacy in inhibiting the proliferation of certain cancer cell lines. The researchers observed that 4-Pyrimidinecarboxylic acid, 2-cyclopropyl-5-methyl-, ethyl ester selectively targets cancer cells with minimal toxicity to normal cells, suggesting a potential therapeutic window for clinical applications. The study also identified specific biomarkers that could predict patient response to this compound.

The synthetic accessibility of 4-Pyrimidinecarboxylic acid, 2-cyclopropyl-5-methyl-, ethyl ester has also been a focus of recent research. A team at MIT developed an optimized synthetic route that improves yield and reduces production costs, as reported in Organic Process Research & Development. This advancement could facilitate larger-scale production for both research and potential clinical use.

Looking ahead, several pharmaceutical companies have included derivatives of 4-Pyrimidinecarboxylic acid, 2-cyclopropyl-5-methyl-, ethyl ester in their drug discovery pipelines. The compound's versatility as a scaffold for medicinal chemistry optimization makes it particularly valuable for addressing multiple therapeutic targets. Ongoing research is exploring its potential in neurodegenerative diseases, autoimmune disorders, and infectious diseases.

In conclusion, the growing body of research on 4-Pyrimidinecarboxylic acid, 2-cyclopropyl-5-methyl-, ethyl ester (CAS: 1700402-15-8) underscores its significance in contemporary drug discovery. Its unique chemical properties, combined with promising biological activities, position this compound as a valuable tool for both basic research and therapeutic development. Future studies will likely focus on clinical translation and the development of more potent analogs with improved selectivity profiles.

Recommend Articles

Recommended suppliers
Shanghai Xinsi New Materials Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Shanghai Xinsi New Materials Co., Ltd
pengshengyue
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
pengshengyue
Minglong (Xianning) Medicine Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Minglong (Xianning) Medicine Co., Ltd.
Zouping Mingyuan Import and Export Trading Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Zouping Mingyuan Import and Export Trading Co., Ltd
Enjia Trading Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Enjia Trading Co., Ltd